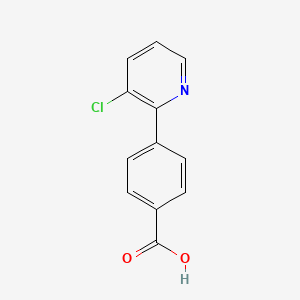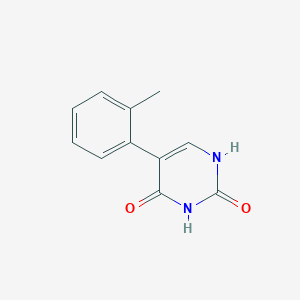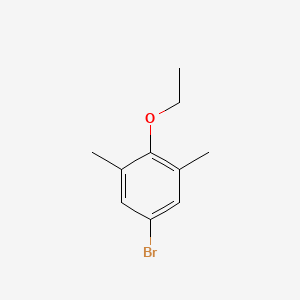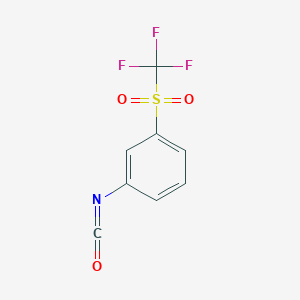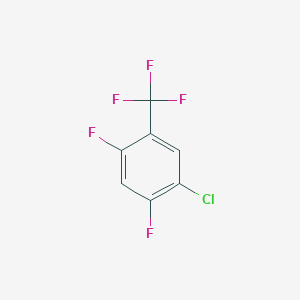
1-Chloro-2,4-difluoro-5-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2,4-difluoro-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C7H2ClF5. It is a derivative of benzene, where the hydrogen atoms are substituted with chlorine, fluorine, and trifluoromethyl groups. This compound is of significant interest in various fields of chemistry due to its unique chemical properties and reactivity.
Méthodes De Préparation
The synthesis of 1-Chloro-2,4-difluoro-5-(trifluoromethyl)benzene typically involves halogenation and fluorination reactions. One common method includes the reaction of 1-chloro-2,4-difluorobenzene with trifluoromethylating agents under controlled conditions. Industrial production often employs catalytic processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to achieve the desired product efficiently .
Analyse Des Réactions Chimiques
1-Chloro-2,4-difluoro-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions, where it reacts with boron reagents to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used.
Applications De Recherche Scientifique
1-Chloro-2,4-difluoro-5-(trifluoromethyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1-Chloro-2,4-difluoro-5-(trifluoromethyl)benzene involves its interaction with various molecular targets. In nucleophilic substitution reactions, the chlorine atom is typically the site of attack by nucleophiles. The presence of electron-withdrawing fluorine and trifluoromethyl groups influences the reactivity and stability of the compound, making it a valuable intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
1-Chloro-2,4-difluoro-5-(trifluoromethyl)benzene can be compared with other similar compounds such as:
2-Chlorobenzotrifluoride: Similar in structure but lacks the additional fluorine atoms.
1,4-Dichloro-2-(trifluoromethyl)benzene: Contains an additional chlorine atom.
4-Chlorobenzotrifluoride: The chlorine atom is positioned differently on the benzene ring .
These comparisons highlight the unique reactivity and applications of this compound due to its specific substitution pattern.
Propriétés
IUPAC Name |
1-chloro-2,4-difluoro-5-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF5/c8-4-1-3(7(11,12)13)5(9)2-6(4)10/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEURDGHYJUPYGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
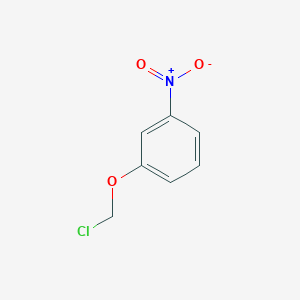
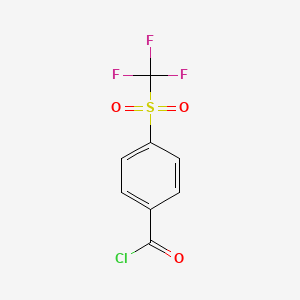
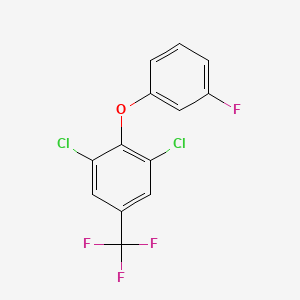
![[3,3'-Bipyridin]-5-ylboronic acid](/img/structure/B6327729.png)
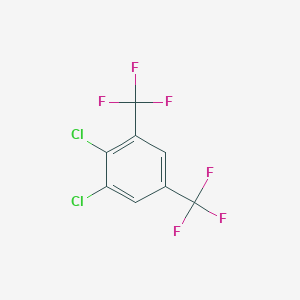
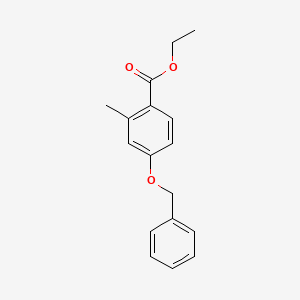
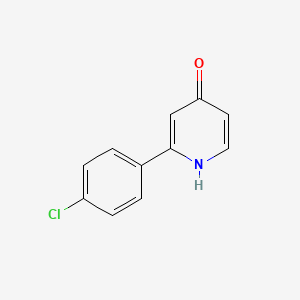
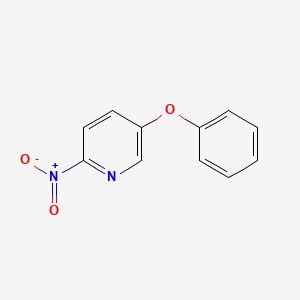
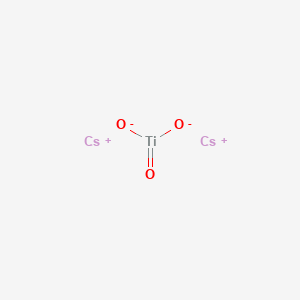
![2,6-Bis-[1-(2,5-dimethylphenylimino)-ethyl]pyridine](/img/structure/B6327767.png)
